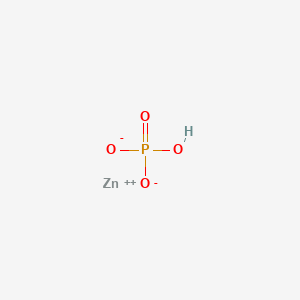
Zinc hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc hydrogen phosphate is an inorganic compound with the chemical formula ZnHPO₄. It typically appears as a white crystalline or powdery solid. This compound is known for its stability and is used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Zinc hydrogen phosphate can be synthesized through the reaction of zinc oxide (ZnO) with phosphoric acid (H₃PO₄). The reaction occurs in an aqueous medium, producing this compound and water as byproducts. The reaction can be represented as: [ \text{ZnO} + \text{H}_3\text{PO}_4 \rightarrow \text{ZnHPO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting zinc salts with phosphoric acid under controlled conditions. The process involves careful monitoring of temperature and pH to ensure the formation of the desired product. The reaction is typically carried out in large reactors with continuous stirring to maintain homogeneity.
Types of Reactions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable nature.
Substitution Reactions: It can participate in substitution reactions where the hydrogen phosphate group is replaced by other anions or functional groups.
Complex Formation: this compound can form complexes with various ligands, enhancing its reactivity in certain conditions.
Common Reagents and Conditions:
Acids and Bases: this compound reacts with strong acids and bases, leading to the formation of different zinc and phosphate compounds.
Temperature and pH: The reactivity of this compound can be influenced by changes in temperature and pH, which can alter its solubility and interaction with other chemicals.
Major Products Formed:
Zinc Phosphate: When reacted with phosphoric acid, this compound can form zinc phosphate.
Hydrogen Gas: In some reactions, hydrogen gas may be released as a byproduct.
科学的研究の応用
Chemistry: Zinc hydrogen phosphate is used as a precursor in the synthesis of other zinc and phosphate compounds. It is also employed in various chemical reactions to study its reactivity and interaction with other substances.
Biology and Medicine: In the biomedical field, this compound is explored for its potential use in drug delivery systems and as a component in dental cements due to its biocompatibility and stability.
Industry: this compound is used in the production of fertilizers, corrosion inhibitors, and as a flame retardant. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which zinc hydrogen phosphate exerts its effects involves its interaction with other molecules and ions. In biological systems, it can interact with enzymes and proteins, influencing their activity and stability. The phosphate group in this compound plays a crucial role in these interactions, often acting as a ligand or a structural component in complex formation.
類似化合物との比較
Zinc Phosphate (Zn₃(PO₄)₂): Unlike zinc hydrogen phosphate, zinc phosphate has a different stoichiometry and is used primarily as a corrosion inhibitor and in dental cements.
Calcium Hydrogen Phosphate (CaHPO₄): This compound is similar in structure but contains calcium instead of zinc. It is commonly used in the food industry and as a dietary supplement.
Magnesium Hydrogen Phosphate (MgHPO₄): Similar to this compound, this compound contains magnesium and is used in various industrial and pharmaceutical applications.
Uniqueness: this compound is unique due to its specific reactivity and stability, making it suitable for specialized applications in chemistry, biology, and industry. Its ability to form complexes and participate in substitution reactions distinguishes it from other similar compounds.
特性
CAS番号 |
14332-60-6 |
|---|---|
分子式 |
H3O4PZn |
分子量 |
163.4 g/mol |
IUPAC名 |
phosphoric acid;zinc |
InChI |
InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChIキー |
OXHXATNDTXVKAU-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])[O-].[Zn+2] |
正規SMILES |
OP(=O)(O)O.[Zn] |
Key on ui other cas no. |
14332-60-6 |
同義語 |
hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















